Anisylidene acetone

Vue d'ensemble

Description

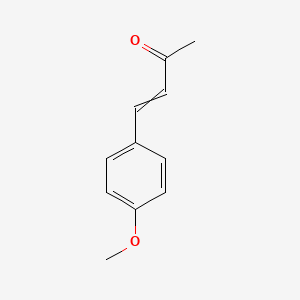

Anisylidene acetone is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butenone structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Anisylidene acetone can be synthesized through an aldol condensation reaction. This involves the reaction of p-anisaldehyde (4-methoxybenzaldehyde) with acetone under basic conditions. The reaction typically proceeds as follows:

Step 1: Dissolve p-anisaldehyde in acetone.

Step 2: Add a base, such as potassium hydroxide, to the mixture and stir for a specified period.

Step 3: Precipitate the product by adding water and filter the solid formed.

Step 4: Recrystallize the product from ethanol to obtain pure this compound.

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Anisylidene acetone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Anisylidene acetone serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Aldol Condensation : this compound can undergo aldol condensation reactions to form larger, more complex molecules. This reaction is facilitated by its enone functionality, which can react with aldehydes or other ketones to produce β-hydroxy ketones or α,β-unsaturated carbonyl compounds .

- Synthesis of Cyclohexenones : The compound has been utilized in the synthesis of cyclohexenone derivatives, showcasing its utility in creating cyclic structures that are important in medicinal chemistry .

Fragrance Industry

This compound is employed as a fragrance ingredient due to its pleasant aromatic properties. It is used in various personal care products, perfumes, and household fragrances. However, safety assessments have indicated that it can cause allergic reactions in sensitive individuals .

Biocatalysis

Recent studies have explored the use of biocatalysts for the synthesis of this compound from anisaldehyde and acetone via microbial processes. This method offers an environmentally friendly alternative to traditional chemical synthesis .

Case Study 1: Fragrance Safety Assessment

A comprehensive review conducted by the Expert Panel for Fragrance Safety highlighted the allergenic potential of this compound. In patch tests involving patients with eczema, a significant percentage exhibited positive reactions to the compound, indicating its potential as a sensitizer in fragrance formulations .

Case Study 2: Organic Synthesis Methodology

Research published on the aldolization of anisaldehyde and acetone demonstrated the effective use of this compound as an intermediate for synthesizing phenolic compounds. The study emphasized the compound's role in producing aromatic precursors through bioconversion methods .

Mécanisme D'action

The mechanism of action of Anisylidene acetone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell signaling

Comparaison Avec Des Composés Similaires

- 1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione

- 1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione

- 4-Methoxyamphetamine

Comparison: Anisylidene acetone is unique due to its butenone structure, which imparts distinct chemical reactivity and biological activity compared to other methoxyphenyl derivatives. The presence of the butenone moiety allows for specific reactions and interactions that are not observed in similar compounds .

Propriétés

Formule moléculaire |

C11H12O2 |

|---|---|

Poids moléculaire |

176.21 g/mol |

Nom IUPAC |

4-(4-methoxyphenyl)but-3-en-2-one |

InChI |

InChI=1S/C11H12O2/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h3-8H,1-2H3 |

Clé InChI |

WRRZKDVBPZBNJN-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C=CC1=CC=C(C=C1)OC |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.